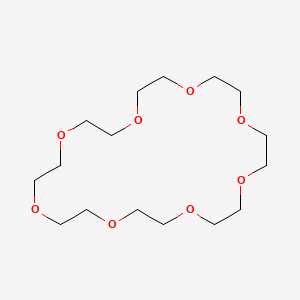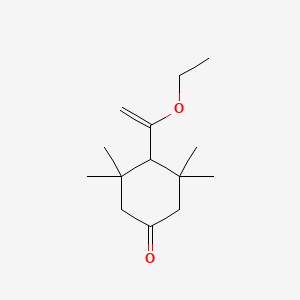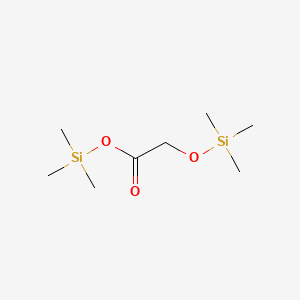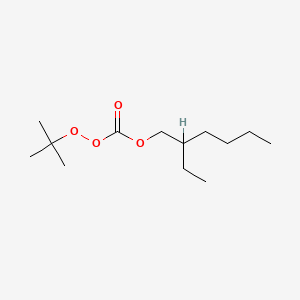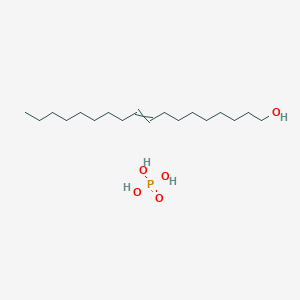
二十八烷基二硫化物
描述
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
科学研究应用
塑料中的共稳定剂和抗氧化剂
二十八烷基二硫化物用作各种塑料生产中的共稳定剂和抗氧化剂。它有助于防止塑料因暴露于热量和氧气而导致的降解,从而延长其使用寿命。该化合物在聚烯烃、高密度聚乙烯 (HDPE)、低密度聚乙烯 (LDPE)、聚甲基丙烯酸甲酯 (PMMA) 和聚酰胺 (PA) 中特别有效 .
工程热塑性弹性体
在工程热塑性弹性体领域,二十八烷基二硫化物用作加工稳定剂。它有助于在高温加工过程中保持材料的完整性,确保最终产品保持其所需的性能 .
热稳定剂的协同剂
作为协同剂,二十八烷基二硫化物有助于材料的热稳定性。它与其他稳定剂协同工作,以提高其有效性,尤其是在涉及长时间暴露于高温的应用中 .
过氧化物分解剂
该化合物用作过氧化物分解剂,这对于防止聚合物在制造过程中过早交联或降解至关重要。通过分解过氧化物,二十八烷基二硫化物确保聚合过程受控 .
食品接触材料安全性
欧洲食品安全局 (EFSA) 已评估二十八烷基二硫化物在食品接触材料中的使用。它得出结论,每天摄入高达 0.05 毫克/人的限量不会构成安全问题,突出了其在该领域的潜在应用 .
表面组装研究
二十八烷基二硫化物已被研究其在层流条件下从乙醇溶液中在金基底上组装的行为。这项研究对于理解分子组装和表面相互作用非常重要,这些相互作用在纳米技术和材料科学中具有重要意义 .
作用机制
Target of Action
Disulfides in general play a crucial role in the formation and stabilization of secondary and tertiary 3d structures in peptides and proteins . They increase the rigidity of these structures, which often contributes to an increase in binding affinity and selectivity towards molecular targets .
Mode of Action
It’s known that disulfides can form a futile cycle of disulfide formation and breaking, which consumes reduced glutathione and produces reactive oxygen species . This cycle dominates when protein folding rates are low relative to disulfide bond formation rates .
Biochemical Pathways
Disulfide, dioctadecyl may affect biochemical pathways related to disulfide bond-dependent cell death, a process termed "disulfidptosis" . This process is characterized by disulfide stress-induced cell death . Disulfidptosis is triggered in glucose-starved cells exhibiting high expression of a protein called SLC7A11 . The accumulation of disulfides like cystine leads to the destabilization of the F-actin network, causing cell death .
Pharmacokinetics
In general, the adme properties of a compound determine its bioavailability and impact on the body .
Result of Action
The accumulation of disulfides like cystine can lead to the destabilization of the f-actin network, causing cell death . This process is part of a novel form of regulated cell death known as disulfidptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Disulfide, dioctadecyl. For instance, oxidative stress can be explained by a futile cycle of disulfide formation and breaking, which consumes reduced glutathione and produces reactive oxygen species . This cycle dominates when protein folding rates are low relative to disulfide bond formation rates .
生化分析
Biochemical Properties
Disulfide, dioctadecyl plays a significant role in biochemical reactions, particularly in the formation and stabilization of disulfide bonds in proteins and small molecules. These disulfide bonds are crucial for maintaining the secondary, tertiary, and quaternary structures of proteins, thereby conferring physical and chemical stability . The compound interacts with enzymes such as sulfhydryl oxidases, which oxidize free sulfhydryl groups in proteins and thiol-containing small molecules using molecular oxygen as an electron acceptor . This interaction is essential for the proper folding and functionality of proteins.
Cellular Effects
Disulfide, dioctadecyl has notable effects on various types of cells and cellular processes. One of the most significant impacts is on cell death mechanisms. This process affects cell signaling pathways, gene expression, and cellular metabolism, leading to cell shrinkage and death under specific conditions such as glucose starvation and high expression of solute carrier family 7 member 11 (SLC7A11) .
Molecular Mechanism
At the molecular level, disulfide, dioctadecyl exerts its effects through the formation of disulfide bonds between cysteine residues in proteins. These bonds are formed during oxidative folding, a process catalyzed by enzymes such as protein disulfide isomerases (PDIs) . The compound can also influence enzyme activity by acting as a redox agent, facilitating thiol-disulfide exchange reactions . This mechanism is crucial for maintaining protein structure and function, as well as regulating cellular redox homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of disulfide, dioctadecyl can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that disulfide, dioctadecyl is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained disulfide stress, affecting cellular homeostasis and potentially leading to cell death .
Dosage Effects in Animal Models
The effects of disulfide, dioctadecyl vary with different dosages in animal models. At low doses, the compound may act as an antioxidant, protecting cells from oxidative stress. At high doses, it can induce toxic effects, including disulfide stress and cell death . Threshold effects have been observed, where a specific concentration of the compound triggers significant cellular responses. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
Disulfide, dioctadecyl is involved in several metabolic pathways, particularly those related to redox reactions and disulfide bond formation. The compound interacts with enzymes such as SLC7A11, which mediates cystine uptake and contributes to disulfide stress under glucose starvation conditions . This interaction affects metabolic flux and metabolite levels, influencing cellular redox balance and overall metabolism .
Transport and Distribution
Within cells and tissues, disulfide, dioctadecyl is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can affect its activity and function, with higher concentrations observed in specific tissues such as the brain and kidneys .
Subcellular Localization
Disulfide, dioctadecyl is primarily localized in the endoplasmic reticulum (ER), where it participates in protein folding and disulfide bond formation . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . This localization is essential for its role in maintaining protein structure and function.
属性
IUPAC Name |
1-(octadecyldisulfanyl)octadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQKTNDBASEZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062475 | |
| Record name | Disulfide, dioctadecyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Disulfide, dioctadecyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2500-88-1 | |
| Record name | Dioctadecyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2500-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioctadecyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002500881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfide, dioctadecyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disulfide, dioctadecyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disulfide, dioctadecyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioctadecyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOCTADECYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRW8U98AUT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



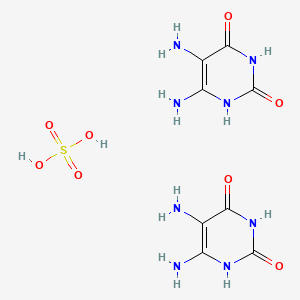
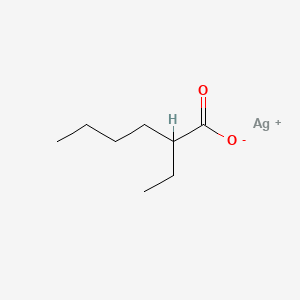



![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-](/img/structure/B1583724.png)
